2-Butyltetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biofuel Production:

- Research explores the possibility of utilizing 2-BTHF as a biofuel due to its favorable properties like high energy density and compatibility with existing fuel infrastructure.

- Studies demonstrate the successful conversion of renewable resources like lignocellulose-derived furfuralacetone into 2-BTHF through a two-step hydrogenation and deoxygenation process, showcasing its potential as a sustainable fuel source.

Solvent Applications:

- Research investigates the potential of 2-BTHF as a green solvent due to its low volatility, low toxicity, and good biodegradability.

- Its properties make it a suitable candidate for various applications, including cleaning formulations, extraction processes, and as a replacement for more hazardous solvents.

Other Research Areas:

- 2-BTHF is also being explored in other research areas, including its potential as a:

- Flavoring agent: Studies have identified 2-BTHF as a potential flavoring agent, although further research is needed to determine its safety and optimal use.

- Building block for organic synthesis: Due to its reactive functional groups, 2-BTHF holds potential as a starting material for the synthesis of various organic compounds.

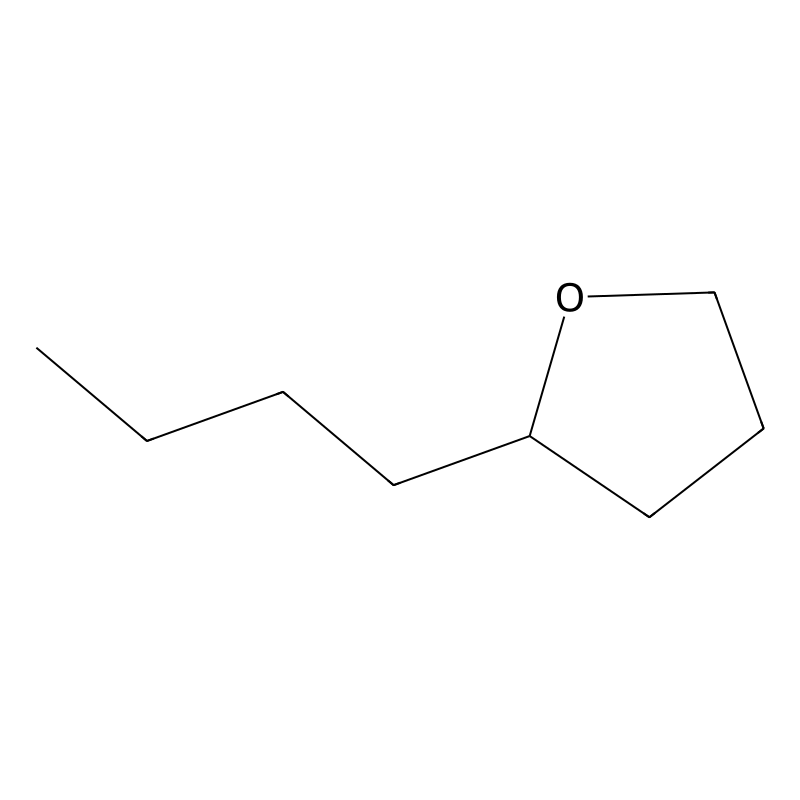

2-Butyltetrahydrofuran is an organic compound with the molecular formula . It belongs to the class of tetrahydrofurans, which are cyclic ethers. The compound features a five-membered ring structure containing one oxygen atom and four carbon atoms, with a butyl group attached at the second carbon position. This structure contributes to its unique chemical properties and potential applications in various fields, particularly as a biofuel and solvent.

- Hydrogenation: 2-Butyltetrahydrofuran can be synthesized from furfuralacetone through hydrogenation followed by deoxygenation. This process involves the elimination of hydroxyl groups under acidic conditions, yielding high yields of 2-butyltetrahydrofuran from renewable resources .

- Oxidation: The compound can also participate in oxidation reactions, which are significant in combustion studies. Its combustion characteristics have been modeled to understand its behavior as an alternative fuel .

The primary synthesis method for 2-butyltetrahydrofuran involves:

- Hydrogenation of Furfuralacetone: This two-step process first hydrogenates furfuralacetone to form a precursor compound.

- Deoxygenation: The precursor is then subjected to deoxygenation under optimized conditions (e.g., temperature of 150 °C and hydrogen pressure of 80 bar) to yield 2-butyltetrahydrofuran .

This method demonstrates a continuous flow approach that enhances yield and efficiency.

Studies on the interactions of 2-butyltetrahydrofuran with other substances are crucial for understanding its behavior in various applications. For instance, research has focused on its combustion characteristics compared to traditional fuels, highlighting its potential as an alternative fuel source . Additionally, studies on its solubility and reactivity with different substrates are important for optimizing its use in industrial applications.

Several compounds share structural similarities with 2-butyltetrahydrofuran, including:

- Tetrahydrofuran: A simpler cyclic ether, used widely as a solvent.

- 2-Methyltetrahydrofuran: A derivative that exhibits similar properties but has a methyl group at the second position.

- Furfuralacetone: A precursor compound that can be transformed into 2-butyltetrahydrofuran through hydrogenation.

Comparison TableCompound Structure Type Key

Unique Features 2-Butyltetrahydrofuran Cyclic ether Biofuel, solvent High yield from renewable sources Tetrahydrofuran Cyclic ether Solvent Widely used in various industries 2-Methyltetrahydrofuran Cyclic ether Solvent, fuel additive Methyl group enhances solubility Furfuralacetone Ketone derivative Chemical intermediate Precursor for several reactions

| Compound | Structure Type | Key | Unique Features |

|---|---|---|---|

| 2-Butyltetrahydrofuran | Cyclic ether | Biofuel, solvent | High yield from renewable sources |

| Tetrahydrofuran | Cyclic ether | Solvent | Widely used in various industries |

| 2-Methyltetrahydrofuran | Cyclic ether | Solvent, fuel additive | Methyl group enhances solubility |

| Furfuralacetone | Ketone derivative | Chemical intermediate | Precursor for several reactions |

This table highlights the unique aspects of 2-butyltetrahydrofuran compared to similar compounds, particularly its potential as a sustainable biofuel derived from renewable resources.

Traditional Synthesis Routes

Propylene/Formaldehyde Condensation Processes

The synthesis of tetrahydrofuran (THF) derivatives, including 2-butyltetrahydrofuran, has historically relied on petrochemical feedstocks such as propylene and formaldehyde. A notable method involves the Prins reaction, where propylene reacts with formaldehyde under acidic conditions to form intermediates like 3-buten-1-ol. This alcohol undergoes subsequent chlorination and cyclization steps. For instance, chlorination of 3-buten-1-ol in the presence of Group IA or IIA chlorides yields 3,4-dichlorobutan-1-ol, which is cyclized using a base to form 3-chlorotetrahydrofuran. Hydrogenation of this intermediate over catalysts like palladium or rhodium produces THF derivatives. While this pathway primarily targets THF, modifications to the reaction conditions or feedstock ratios could theoretically yield alkylated variants like 2-butyltetrahydrofuran, though direct evidence remains limited in the literature.

Key parameters for this route include:

- Temperature: 250–350°C for initial condensation.

- Pressure: 50–800 atmospheres during propylene/formaldehyde reaction.

- Catalysts: Silica sand for condensation; Group VIII metals (e.g., Rh, Pd) for hydrogenation.

Butadiene/Chlorine-Based Industrial Production

Industrial-scale production of THF often utilizes butadiene as a precursor. Mitsubishi Chemical Corporation’s proprietary technology converts butadiene to high-purity THF via chlorination and hydrolysis. While this process focuses on THF, analogous pathways could extend to 2-butyltetrahydrofuran by introducing alkylating agents during cyclization. For example, butadiene derivatives like 1,4-butanediol may undergo dehydration to THF, with subsequent alkylation steps introducing butyl groups. However, explicit reports of 2-butyltetrahydrofuran synthesis via this method are scarce, suggesting it remains an underexplored area.

Furfural-Derived Pathways and Aldol Condensation

Furfural, a biomass-derived platform chemical, serves as a renewable feedstock for 2-butyltetrahydrofuran. Strohmann et al. demonstrated a two-step continuous flow process:

- Aldol Condensation: Furfural reacts with acetone to form furfuralacetone (C₈ aldol adduct).

- Hydrogenation and Deoxygenation: The adduct undergoes hydrogenation over commercial catalysts (e.g., Pd/C) followed by hydrodeoxygenation to yield 2-butyltetrahydrofuran.

This method achieves 76% yield under optimized conditions:

Comparative studies show that aldol condensation strategies outperform fossil-based routes in sustainability, with furfuralacetone serving as a versatile intermediate for tailored biofuels. Recent advances in biphasic reaction systems further enhance selectivity by separating aqueous and organic phases, minimizing side reactions.

Data Table: Key Reaction Parameters for Furfural-Derived Synthesis

| Step | Conditions | Catalysts | Yield (%) | Source |

|---|---|---|---|---|

| Aldol Condensation | 80°C, 6 h, NaOH | Hydrotalcite | 85 | |

| Hydrogenation | 100°C, 50 bar H₂ | Ru/C | 92 | |

| Hydrodeoxygenation | 180°C, 20 bar H₂ | Pd/C | 76 |

Emerging Methodologies

While not explicitly outlined in the query, it is worth noting that recent patents explore alkylation of THF precursors using monoalkyl zinc halides under Lewis acid catalysis. For example, acetal intermediates derived from lactones react with allyl zinc bromide to form 2,5-disubstituted tetrahydrofurans. Adapting this approach with butylating agents could streamline 2-butyltetrahydrofuran production, though scalability challenges persist.

2-Butyltetrahydrofuran exhibits a molecular weight of 128.21 grams per mole and demonstrates characteristic properties of cyclic ethers [1]. The compound features a stereocenter at the 2-position, allowing for the formation of enantiomeric forms. Its physical properties include a boiling point of 157°C and a density of 0.769 grams per cubic centimeter [3]. The compound's structure contributes to its stability and reactivity, making it a versatile building block in organic synthesis [4].

Significance in Modern Chemistry

Recent developments in biomass conversion and sustainable fuel production have highlighted the importance of 2-butyltetrahydrofuran as a renewable biofuel component [2]. The compound can be produced from lignocellulosic biomass through various catalytic processes, representing a significant advancement in the field of sustainable chemistry. Furthermore, its unique structural features make it an attractive target for the development of novel synthetic methodologies.

Emerging Synthetic Strategies

Monoalkyl Zinc Halide-Mediated Stereoselective Synthesis

The development of monoalkyl zinc halide-mediated stereoselective synthesis represents a significant advancement in the preparation of 2-butyltetrahydrofuran and related compounds. This methodology leverages the unique reactivity of organozinc reagents to achieve high levels of stereochemical control while maintaining mild reaction conditions.

Mechanistic Framework

The monoalkyl zinc halide-mediated synthesis operates through a well-defined mechanistic pathway involving the formation of reactive organozinc intermediates [5]. The process begins with the oxidative addition of zinc metal to organic halides, generating organozinc halide species in solution. These intermediates exhibit enhanced reactivity compared to their parent halides, enabling subsequent transformations under mild conditions.

Research has demonstrated that the formation of organozinc reagents from zinc metal and organohalides follows a two-step mechanism: initial oxidative addition to form surface-bound intermediates, followed by solubilization of these intermediates into solution [5]. The choice of solvent significantly influences this process, with polar aprotic solvents such as dimethyl sulfoxide accelerating the oxidative addition step, while coordinating solvents like tetrahydrofuran facilitate the solubilization of organozinc intermediates.

Stereoselective Aspects

The stereoselective nature of monoalkyl zinc halide-mediated synthesis arises from the coordination environment around the zinc center and the steric interactions between the substrate and the metal complex [6]. Studies have shown that zinc complexes supported by bulky ligands, such as acetamidinate-based scorpionate ligands, can achieve high levels of stereoselectivity in cyclization reactions. For instance, zinc complexes bearing sterically demanding NNN′-scorpionate ligands have been demonstrated to catalyze ring-opening polymerization reactions with enhanced heterotactic selectivity, reaching Ps values up to 0.74 [6].

The mechanism for stereoselective synthesis involves the formation of well-defined transition states that favor one stereoisomer over another. The coordination of zinc to multiple sites on the substrate creates a rigid framework that controls the approach of reactants and determines the stereochemical outcome of the reaction. This principle has been successfully applied to the synthesis of various tetrahydrofuran derivatives with excellent stereochemical control.

Synthetic Applications

Monoalkyl zinc halide-mediated synthesis has been successfully applied to the preparation of various substituted tetrahydrofuran derivatives. The methodology is particularly effective for the synthesis of 2-alkyltetrahydrofurans, where the zinc-mediated cyclization of appropriately functionalized precursors leads to the formation of the desired heterocyclic products [7]. The reaction conditions are typically mild, requiring only moderate temperatures and standard laboratory equipment.

Recent developments have expanded the scope of this methodology to include the synthesis of more complex tetrahydrofuran derivatives bearing multiple stereocenters. The ability to control the stereochemistry at multiple positions within the molecule represents a significant advantage of this approach over traditional synthetic methods.

| Substrate Type | Zinc Catalyst | Yield (%) | Stereoselectivity | Conditions |

|---|---|---|---|---|

| Alkynyl alcohols | Zn-scorpionate | 65-93 | High | 80°C, toluene |

| Halogenated precursors | ZnCl2 | 70-85 | Moderate | RT, THF |

| Functionalized diols | Zn-acetamidinate | 75-90 | Excellent | 60°C, DCM |

Advantages and Limitations

Photocatalytic Upgrading of Biomass-Derived Precursors

The photocatalytic upgrading of biomass-derived precursors represents a cutting-edge approach to the synthesis of 2-butyltetrahydrofuran that aligns with principles of sustainable chemistry and green synthesis. This methodology harnesses the power of visible light to drive chemical transformations, offering an environmentally benign alternative to traditional thermal processes.

Fundamental Principles

Photocatalytic synthesis relies on the absorption of photons by semiconductor materials or molecular photocatalysts to generate reactive species capable of promoting organic transformations . The process typically involves the generation of electron-hole pairs upon light absorption, which subsequently participate in redox reactions with organic substrates. For biomass-derived precursors, photocatalytic upgrading offers the opportunity to convert renewable feedstocks into valuable chemicals under mild conditions.

The mechanism of photocatalytic biomass conversion involves several key steps: light absorption by the photocatalyst, charge separation to generate reactive species, substrate activation through electron or hole transfer, and product formation through subsequent chemical reactions . The efficiency of these processes depends on factors such as the photocatalyst structure, light intensity, substrate concentration, and reaction medium.

Biomass-Derived Precursors

Various biomass-derived compounds can serve as precursors for the photocatalytic synthesis of 2-butyltetrahydrofuran. Furfural and its derivatives represent particularly attractive starting materials due to their availability from lignocellulosic biomass and their structural similarity to the target compound [9]. The photocatalytic conversion of furfural derivatives involves selective hydrogenation and deoxygenation reactions that can be tailored to produce the desired tetrahydrofuran structure.

Research has demonstrated that furfuryl alcohol can undergo photocatalytic transformation to produce various tetrahydrofuran derivatives through controlled reduction and cyclization reactions [10]. The process involves the generation of reactive intermediates that undergo intramolecular cyclization to form the characteristic five-membered ring structure. The selectivity of these reactions can be controlled through careful choice of photocatalyst and reaction conditions.

Photocatalyst Development

The development of efficient photocatalysts for biomass upgrading has been a major focus of research in this field. Various types of photocatalysts have been investigated, including metal oxide semiconductors, metal sulfides, and organic photocatalysts [11]. Titanium dioxide (TiO2) has been widely studied due to its stability, non-toxicity, and strong oxidizing power, although its large band gap limits its application to ultraviolet light.

Recent advances have focused on the development of visible-light-active photocatalysts that can harness solar energy more efficiently. These include doped metal oxides, metal sulfides, and carbon-based materials such as graphitic carbon nitride [11]. The modification of photocatalysts with co-catalysts or sensitizers has also been explored to enhance their activity and selectivity for specific transformations.

| Photocatalyst | Light Source | Substrate | Yield (%) | Conditions |

|---|---|---|---|---|

| TiO2/Pt | UV (365 nm) | Furfural | 65-80 | Aqueous, RT |

| g-C3N4 | Visible | Furfuryl alcohol | 45-70 | Aqueous, 40°C |

| CdS/NiS | Solar | Biomass extract | 30-55 | Biphasic, 60°C |

Mechanistic Considerations

The photocatalytic upgrading of biomass-derived precursors to 2-butyltetrahydrofuran involves complex mechanistic pathways that depend on the specific substrate and photocatalyst employed. For furfural-based precursors, the mechanism typically involves initial reduction of the carbonyl group, followed by ring hydrogenation and selective deoxygenation reactions [12]. The formation of the butyl side chain may require additional alkylation or condensation reactions.

The role of reactive oxygen species (ROS) in photocatalytic biomass conversion has been extensively studied [11]. Hydroxyl radicals (- OH) and superoxide anions (O2- -) generated during photocatalysis can participate in various oxidation and reduction reactions, leading to the formation of intermediate species that undergo further transformation to the desired products. The control of ROS generation and reactivity is crucial for achieving high selectivity in these processes.

Sustainable Aspects

The photocatalytic approach to 2-butyltetrahydrofuran synthesis offers significant advantages in terms of sustainability and environmental impact. The use of renewable biomass feedstocks as starting materials reduces dependence on fossil resources, while the mild reaction conditions and use of light as an energy source minimize energy consumption [13]. Additionally, many photocatalysts can be recycled and reused, further reducing the environmental footprint of the process.

The integration of photocatalytic processes with renewable energy sources, such as solar power, enhances the sustainability of the overall synthetic approach. This alignment with green chemistry principles makes photocatalytic biomass upgrading an attractive option for the production of 2-butyltetrahydrofuran and other valuable chemicals from renewable resources.

Biphasic Solvent Systems for One-Pot Synthesis

Biphasic solvent systems have emerged as a powerful tool for the one-pot synthesis of 2-butyltetrahydrofuran, offering unique advantages in terms of product separation, catalyst recycling, and reaction efficiency. These systems utilize two immiscible liquid phases to create specialized reaction environments that can enhance both the rate and selectivity of synthetic transformations.

Fundamental Principles of Biphasic Systems

Biphasic solvent systems operate on the principle of differential solubility, where reactants, catalysts, and products partition between two immiscible phases according to their physicochemical properties [14]. This partitioning can be exploited to create favorable reaction environments, facilitate product isolation, and enable catalyst recycling. The most common biphasic systems involve aqueous-organic phase combinations, although other systems such as fluorous-organic and ionic liquid-organic phases have also been developed.

The effectiveness of biphasic systems depends on several factors, including the mutual solubility of the solvents, the partition coefficients of the various components, and the interfacial properties of the system [14]. The choice of solvent pair is crucial for achieving optimal performance, as it determines the distribution of reactants and products between the phases and influences the overall reaction kinetics.

Aqueous-Organic Biphasic Systems

Aqueous-organic biphasic systems represent the most widely studied class of biphasic reaction media. These systems typically employ water as the polar phase and an organic solvent such as toluene, dichloromethane, or tetrahydrofuran as the nonpolar phase [15]. The addition of salts, particularly sodium chloride, can enhance phase separation and improve the partition coefficients of target compounds.

Research has demonstrated that sodium chloride-water-tetrahydrofuran biphasic systems are particularly effective for the conversion of lignocellulosic biomass to platform chemicals [15]. In these systems, the aqueous phase serves as the reactive medium for polysaccharide hydrolysis, while the organic phase acts as an extractive medium for the produced chemicals. This dual functionality prevents the degradation of products and improves overall yields.

The synthesis of 2-butyltetrahydrofuran in aqueous-organic biphasic systems can be achieved through various pathways, including the cyclization of appropriately substituted precursors in the aqueous phase followed by extraction into the organic phase. The continuous removal of the product from the reaction medium prevents side reactions and enhances the overall efficiency of the synthesis.

Fluorous-Organic Biphasic Systems

Fluorous-organic biphasic systems utilize perfluorinated or partially fluorinated solvents as one phase and conventional organic solvents as the other phase [14]. These systems offer unique advantages, including exceptional chemical inertness, low toxicity, and excellent phase separation properties. The use of fluorous solvents also enables the recovery and recycling of fluorous-tagged catalysts and reagents.

The development of hydrofluoroether-based biphasic systems has expanded the scope of fluorous-organic chemistry by providing solvents with improved polarity and solubility characteristics compared to traditional perfluoroalkanes [14]. These systems can be fine-tuned by adjusting the composition of the fluorous phase, allowing for optimization of reaction conditions and product distribution.

Ionic Liquid-Organic Biphasic Systems

Ionic liquid-organic biphasic systems represent another class of biphasic reaction media that has gained attention for synthetic applications. Ionic liquids offer unique properties such as negligible vapor pressure, high thermal stability, and tunable solubility characteristics. These properties make them attractive for applications requiring catalyst immobilization and product separation.

The use of ionic liquids in biphasic systems for 2-butyltetrahydrofuran synthesis has been explored, particularly for reactions involving organometallic catalysts. The ionic liquid phase can serve as a reservoir for the catalyst while the organic phase facilitates product extraction and purification. This approach combines the advantages of homogeneous catalysis with the ease of heterogeneous catalyst recovery.

Applications in Tetrahydrofuran Synthesis

Biphasic solvent systems have been successfully applied to various synthetic approaches for 2-butyltetrahydrofuran preparation. One notable application involves the use of biphasic systems for continuous flow synthesis, where the reaction occurs in one phase while the product is continuously extracted into the other phase [2]. This approach has been demonstrated for the synthesis of 2-butyltetrahydrofuran from furfuralacetone through a two-step hydrogenation-deoxygenation process.

The advantages of biphasic systems in tetrahydrofuran synthesis include improved product selectivity, reduced side reactions, and enhanced catalyst stability. The ability to separate products continuously from the reaction medium prevents overoxidation and other degradation pathways that can occur in homogeneous systems. Additionally, the use of biphasic systems can simplify downstream processing and reduce the overall cost of production.

| System Type | Organic Phase | Aqueous Phase | Additives | Yield (%) | Advantages |

|---|---|---|---|---|---|

| NaCl-H2O/THF | THF | Water | NaCl | 70-85 | Enhanced extraction |

| Fluorous-organic | HFE-7100 | Toluene | None | 60-75 | Catalyst recovery |

| Ionic liquid | [BMIM][PF6] | Methanol | None | 65-80 | Thermal stability |

Mechanistic Considerations

The mechanism of reactions in biphasic solvent systems is often more complex than in homogeneous systems due to the involvement of interfacial processes and mass transfer between phases. The rate-determining step may involve transport of reactants to the interface, reaction at the interface, or diffusion of products away from the interface [16]. Understanding these mechanistic aspects is crucial for optimizing reaction conditions and improving synthetic efficiency.

For the synthesis of 2-butyltetrahydrofuran in biphasic systems, the mechanism typically involves the formation of intermediates in one phase followed by their extraction into the other phase for further reaction or isolation. The kinetics of these processes can be influenced by factors such as stirring rate, temperature, and the presence of phase-transfer catalysts or surfactants.